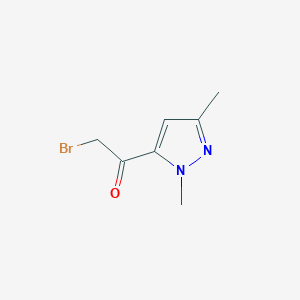
3-(2-Oxoethyl)benzonitrile
Descripción general
Descripción
3-(2-Oxoethyl)benzonitrile (3-O-EB) is an important chemical compound that has been widely studied for its various applications in the scientific community. It is an organic compound with the molecular formula C7H5NO2, and is a colorless solid at room temperature. 3-O-EB has been used in research in many areas, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Solar Cell Applications
Benzonitrile derivatives, including 3-(2-Oxoethyl)benzonitrile, have shown promise in the field of solar energy. For instance, a study by Latini et al. (2014) demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile ensured long-term stability and satisfactory efficiencies in these solar cells, marking an important step towards economically viable and stable solar energy devices.
Catalysis and Chemical Reactions
Benzonitrile compounds are also significant in catalysis and various chemical reactions. A study by Wali et al. (1998) explored the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile as a product. This research highlighted the potential of benzonitrile compounds in catalyzing reactions involving aromatic and aliphatic esters.
Corrosion Inhibition
In the field of materials science, particularly corrosion inhibition, benzonitrile derivatives have shown effectiveness. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated them as corrosion inhibitors for mild steel. Their research indicated that these compounds were excellent corrosion inhibitors, pointing to their potential application in protecting metals from corrosive environments.
Photocatalytic Reduction
Benzonitrile derivatives have been studied for their role in photocatalytic reduction. Imamura et al. (2013) investigated the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide. This research contributes to the understanding of photocatalytic processes and their applications in chemical synthesis.
Environmental Applications
The environmental degradation of benzonitrile compounds has also been a subject of study. Harper (1977) researched the fungal degradation of benzonitrile, revealing its biodegradation pathway via a fungus that used benzonitrile as its sole carbon and nitrogen source. This study is crucial for understanding the environmental impact and biodegradation of benzonitrile compounds.
Propiedades
IUPAC Name |
3-(2-oxoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIBSBJYAKITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591415 | |
| Record name | 3-(2-Oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxoethyl)benzonitrile | |
CAS RN |
109346-98-7 | |
| Record name | 3-(2-Oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)



![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)








